

Application Notes and Protocols for In Vivo CRISPR-based Disease Modeling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR/Cas9 technology has revolutionized the field of genetic engineering, providing an unprecedentedly simple and efficient tool for genome editing. Its application in vivo has opened new frontiers for creating high-fidelity animal models of human diseases, accelerating research into disease mechanisms and the development of novel therapeutics.[1] [2] This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 for in vivo disease modeling, with a focus on common delivery methods, model creation in oncology and neuroscience, and downstream analysis.

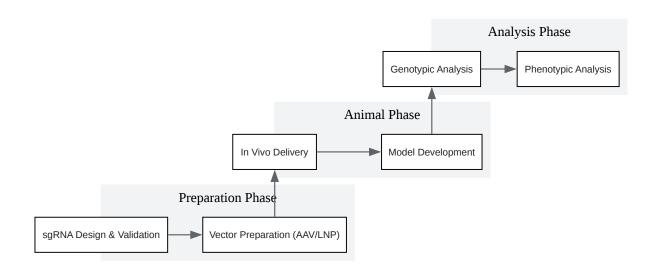
Core Concepts of In Vivo CRISPR Disease Modeling

In vivo disease modeling with CRISPR involves the direct delivery of CRISPR/Cas9 components into a living organism to create specific genetic modifications in somatic cells.[3][4] This approach allows for the rapid generation of disease models that can recapitulate the genetic complexity of human diseases in a physiologically relevant context.[5] Key advantages include the ability to study genes that are embryonically lethal, model sporadic mutations, and assess the impact of genetic alterations in the context of a fully developed and immunocompetent system.[2][6]

The typical workflow for in vivo CRISPR disease modeling involves several key stages, from the initial design of the gene-editing tools to the final phenotypic analysis of the generated



animal model.



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Caption: General workflow for in vivo CRISPR disease modeling.

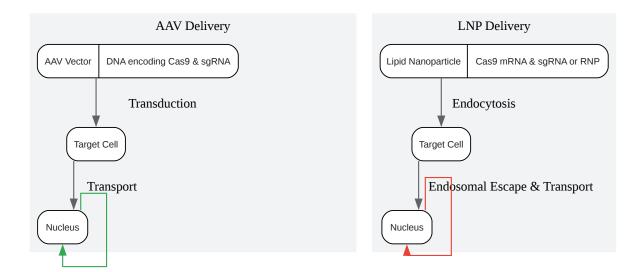
In Vivo Delivery Strategies

The choice of delivery vehicle is critical for the success of in vivo genome editing. The two most prominent methods are adeno-associated viral (AAV) vectors and lipid nanoparticles (LNPs).[7] [8]

- Adeno-Associated Viral (AAV) Vectors: AAVs are non-pathogenic viruses with a natural
 ability to infect a wide range of dividing and non-dividing cells, making them a versatile tool
 for in vivo gene delivery.[9] Different AAV serotypes exhibit distinct tissue tropisms, allowing
 for targeted delivery to organs such as the brain, liver, and muscle.[10][11]
- Lipid Nanoparticles (LNPs): LNPs are non-viral vectors that encapsulate CRISPR components (mRNA or ribonucleoprotein complexes) within a lipid shell.[12][13] They are particularly effective for liver-directed delivery and have the advantage of transient expression of the CRISPR machinery, which can reduce off-target effects.[14][15][16]



The following diagram illustrates the two primary modes of delivering CRISPR/Cas9 components for in vivo applications.



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Caption: AAV and LNP delivery mechanisms for in vivo CRISPR.



Feature	Adeno-Associated Virus (AAV)	Lipid Nanoparticles (LNP)
Cargo	DNA encoding Cas9 and sgRNA	mRNA, sgRNA, or Ribonucleoprotein (RNP)
Expression Duration	Long-term	Transient
Primary Target Tissues	Brain, Liver, Muscle, Retina[9] [11]	Liver[8][14][16]
Immunogenicity	Potential for immune response to capsid	Generally low
Cargo Capacity	Limited (~4.7 kb)	More flexible
Clinical Translation	Several clinical trials underway	Approved for other nucleic acid therapies

Experimental Protocols

Protocol 1: sgRNA Design and Validation for In Vivo Mouse Models

Objective: To design and validate single guide RNAs (sgRNAs) for efficient and specific targeting of a gene of interest in mice.

Materials:

- Benchling, Geneious, or other sequence analysis software
- Online sgRNA design tools (e.g., CHOPCHOP, CRISPOR)
- Mouse genomic DNA
- Q5 High-Fidelity 2X Master Mix (NEB, M0494)
- T7 Endonuclease I (NEB, M0302)
- Agarose gel electrophoresis system



- Target Selection:
 - Obtain the genomic sequence of the target gene from a database like Ensembl or NCBI.
 - Identify a target exon early in the coding sequence to maximize the chance of generating a loss-of-function allele.[17]
 - Use online design tools to predict potential sgRNA sequences with high on-target scores and low off-target scores.
- Primer Design:
 - Design PCR primers to amplify a 400-1000 bp region surrounding the target site. The cleavage site should be off-center to produce easily resolvable fragments in the T7E1 assay.[18][19]
- In Vitro Validation (T7E1 Assay):
 - Transfect a mouse cell line with plasmids expressing Cas9 and the designed sgRNA.
 - After 48-72 hours, extract genomic DNA from the cells.[11]
 - Amplify the target region by PCR using the designed primers.[19]
 - Denature and re-anneal the PCR products to form heteroduplexes:
 - 95°C for 5 minutes
 - Ramp down to 85°C at -2°C/second
 - Ramp down to 25°C at -0.1°C/second[18]
 - Digest the annealed products with T7 Endonuclease I for 15-20 minutes at 37°C.[18]
 - Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments indicates successful editing.[11]



Protocol 2: AAV Production for In Vivo Delivery

Objective: To produce high-titer AAV vectors for delivering CRISPR components to a mouse model.

Materials:

- HEK293T cells
- AAV packaging plasmids (pHelper, pAAV-RC)
- AAV vector plasmid containing Cas9 and sgRNA expression cassettes
- Polyethylenimine (PEI)
- DMEM complete medium
- Opti-MEM
- Cell scrapers
- Dry ice/ethanol bath and 37°C water bath

- · Cell Culture and Transfection:
 - Culture HEK293T cells to ~80% confluency in 15 cm dishes.[20][21]
 - Prepare a DNA-PEI mixture in Opti-MEM with the AAV vector, pHelper, and pAAV-RC plasmids in a 1:1:1 molar ratio.[20]
 - Replace the cell medium with the DNA-PEI mixture and incubate for 4-6 hours.
 - Add fresh DMEM complete medium and incubate for 72 hours.[10]
- AAV Harvest and Purification:
 - Harvest the cells using a cell scraper and centrifuge to pellet.[10]



- Lyse the cell pellet by three cycles of freeze-thaw using a dry ice/ethanol bath and a 37°C water bath.[10]
- Centrifuge the lysate to remove cell debris. The supernatant contains the crude AAV prep.
- For in vivo use, further purification using an iodixanol gradient or affinity chromatography is recommended.
- AAV Titer Determination:
 - Determine the viral genome titer using qPCR with primers specific to a region of the AAV vector (e.g., the ITRs).

Protocol 3: LNP Formulation for In Vivo Delivery

Objective: To formulate LNPs encapsulating Cas9 mRNA and sgRNA for liver-targeted delivery.

Materials:

- Ionizable lipid (e.g., C12-200), DOPE, cholesterol, and a PEG-lipid dissolved in ethanol.[14]
 [15]
- Cas9 mRNA and sgRNA dissolved in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0).[14]
- Microfluidic mixing device (e.g., NanoAssemblr).
- Dialysis cassettes (3500 MWCO).
- · Phosphate-buffered saline (PBS).

- Preparation of Lipid and RNA Solutions:
 - Dissolve the lipid mixture in ethanol.
 - Dissolve the Cas9 mRNA and sgRNA in the citrate buffer.
- Microfluidic Mixing:



- Load the lipid solution and the RNA solution into separate syringes.
- Use a microfluidic mixing device to rapidly mix the two solutions at a defined flow rate (e.g., 12 ml/min).[14] This process causes the lipids to self-assemble into nanoparticles, encapsulating the RNA cargo.
- Dialysis and Concentration:
 - Dialyze the resulting LNP solution against PBS for at least 16 hours to remove ethanol and raise the pH.[14]
 - Concentrate the LNPs using ultrafiltration if necessary.
- Characterization:
 - Measure particle size and polydispersity index (PDI) using dynamic light scattering.
 - Determine RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

Application in Disease Modeling Cancer Modeling

In vivo CRISPR screens are a powerful tool for identifying cancer driver genes and therapeutic targets in a native tumor microenvironment.[17] This can be achieved by delivering a library of sgRNAs targeting a panel of genes to a specific tissue in a Cas9-expressing mouse model.

Example Application: Modeling Glioblastoma in Mice

A study by Joung et al. utilized an AAV-mediated direct in vivo CRISPR screen to identify functional tumor suppressors in glioblastoma.[12]



Parameter	Description
Animal Model	Conditional Rosa26-LSL-Cas9-GFP mice
Delivery Method	Stereotaxic injection of an AAV-CRISPR library into the brain
Target Genes	Library of sgRNAs targeting commonly mutated genes in human cancers
Key Findings	Identified novel driver mutations and co- occurring driver combinations in glioblastoma. [12]

Protocol 4: Stereotaxic Injection of AAV-CRISPR into the Mouse Brain

Objective: To deliver AAV-CRISPR vectors to a specific brain region for neurological disease modeling.

Materials:

- Stereotaxic apparatus
- Anesthesia machine with isoflurane
- · Microinjection pump and Hamilton syringe
- Surgical tools (scalpel, drill, etc.)
- AAV-CRISPR vector solution

- Anesthesia and Preparation:
 - Anesthetize the mouse using isoflurane (2-4% for induction, 1.5-2% for maintenance).[22]
 [23]
 - Secure the mouse in the stereotaxic frame.



- Apply lubricating ointment to the eyes to prevent drying.[24]
- Shave and sterilize the surgical area with povidone-iodine and ethanol. [24]
- Surgical Procedure:
 - Make a midline incision to expose the skull.
 - Identify bregma as a reference point.
 - Use the stereotaxic coordinates for the target brain region to mark the injection site.
 - Drill a small burr hole through the skull at the marked location. [23][24]
- Injection:
 - Lower the injection needle to the predetermined depth.
 - Infuse the AAV solution at a slow rate (e.g., 100-200 nL/minute) to prevent tissue damage.
 - Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.[23]
- Post-operative Care:
 - Suture the incision.
 - Administer analgesics as per institutional guidelines.
 - Monitor the mouse during recovery on a heating pad. [23]

Neurological Disease Modeling

CRISPR technology is being used to create models of various neurological disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease, by introducing disease-causing mutations or knocking out relevant genes.[25][26][27]

Example Application: Modeling Huntington's Disease



Researchers have used AAV-delivered CRISPR/Cas9 to correct the mutant huntingtin (HTT) gene in a pig model of Huntington's disease, leading to a reduction in neurotoxicity and related symptoms.[26]

Parameter	Description
Animal Model	Pig model of Huntington's Disease
Delivery Method	Intracranial or intravenous injection of AAV-CRISPR
Target Gene	Mutant Huntingtin (HTT)
Key Findings	A single treatment depleted the mutant huntingtin protein and alleviated disease symptoms.[26]

Protocol 5: Behavioral Analysis of Neurological Disease Models

Objective: To assess the behavioral phenotype of a CRISPR-generated mouse model of a neurological disorder.

Methods: The choice of behavioral tests depends on the specific disease being modeled. Common tests include:

- Open Field Test: Assesses general locomotor activity and anxiety-like behavior.
- Elevated Plus Maze: Measures anxiety levels.
- Morris Water Maze: Evaluates spatial learning and memory.
- Rotarod Test: Measures motor coordination and balance.
- Three-Chamber Social Interaction Test: Assesses social behavior and preference for social novelty.[28]

Analysis of In Vivo Editing

Protocol 6: Quantification of Editing Efficiency by Droplet Digital PCR (ddPCR)



Objective: To accurately quantify the percentage of edited alleles in a tissue sample.

Materials:

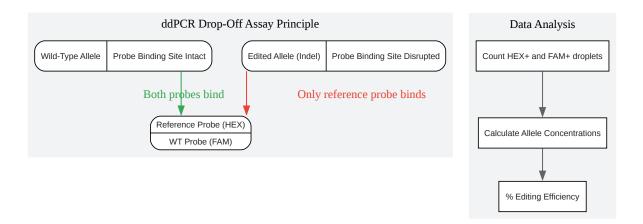
- · Genomic DNA from the target tissue
- ddPCR system (e.g., Bio-Rad QX200)
- ddPCR Supermix for Probes
- Custom TaqMan probes and primers:
 - A reference probe (e.g., HEX-labeled) targeting a stable genomic region.
 - A FAM-labeled probe that specifically binds to the unedited (wild-type) sequence.

- · Assay Design:
 - Design primers and a probe that span the CRISPR target site. The probe should be designed so that its binding is disrupted by the indels created by NHEJ.
- ddPCR Reaction Setup:
 - Prepare a reaction mix containing ddPCR Supermix, primers, probes, and genomic DNA.
 - Generate droplets using a droplet generator.
- PCR and Data Acquisition:
 - Perform PCR amplification.
 - Read the droplets on a droplet reader to count the number of positive droplets for the reference (HEX) and wild-type (FAM) probes.
- Data Analysis:
 - The software will calculate the concentration of reference and wild-type alleles.



The percentage of editing (indel frequency) can be calculated as: % Editing = (1 - [Wild-type copies / Reference copies]) * 100

The following diagram illustrates the principle of quantifying editing efficiency using a ddPCR drop-off assay.



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Caption: Principle of ddPCR for quantifying in vivo editing.

Conclusion

In vivo CRISPR-based disease modeling is a rapidly evolving field with immense potential to advance our understanding of human diseases and accelerate the development of new therapies. The protocols and application notes provided here offer a framework for researchers to design and execute robust in vivo genome editing experiments. Careful consideration of the delivery method, sgRNA design, and downstream analytical techniques is crucial for generating reliable and translatable disease models.



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